molecular formula C16H24Br2ClNO2 B2659766 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217836-71-9

1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2659766
M. Wt: 457.63
InChI Key: CXSJXJSSNTWEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a beta-blocker drug that is commonly used in the treatment of hypertension, angina, and arrhythmias. The compound was first synthesized in the early 1980s, and since then, it has been extensively studied for its mechanism of action and its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to "1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride" have been synthesized for evaluation as allosteric modulators of GABAB receptors. One study describes the synthesis of derivatives with varying substituents, indicating their potential use in modulating receptor activity and exploring therapeutic avenues for neurological disorders (Kerr et al., 2007).

Chemical Library Generation

Another area of application involves generating structurally diverse libraries of compounds for biological screening. A study utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to produce a variety of compounds. This methodology could be applied for creating libraries of compounds with potential biological activity, including those structurally related to the compound (Roman, 2013).

Drug Metabolism and Antagonist Design

Research has also been conducted on designing and synthesizing analogs of α₁-adrenoceptor antagonists to block hydroxylation and extend duration time, demonstrating the compound's relevance in drug metabolism studies and antagonist design (Xi et al., 2011).

Antimicrobial and Antiradical Activity

Compounds with structural similarities have been evaluated for their antimicrobial and antiradical activities. This suggests potential applications in developing antimicrobial agents or antioxidants (Čižmáriková et al., 2020).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

The synthesis of derivatives and their evaluation for affinity to beta-adrenoceptors indicate potential applications in cardiovascular medicine. Studies aim to improve cardioselectivity and therapeutic efficacy of beta-blockers (Rzeszotarski et al., 1979).

properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Br2NO2.ClH/c1-11-4-3-5-12(2)19(11)9-14(20)10-21-16-7-6-13(17)8-15(16)18;/h6-8,11-12,14,20H,3-5,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSJXJSSNTWEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=C(C=C(C=C2)Br)Br)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

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